molecular formula C13H7Cl2F3O3S B14550553 4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonyl chloride CAS No. 61721-47-9

4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonyl chloride

Cat. No.: B14550553
CAS No.: 61721-47-9
M. Wt: 371.2 g/mol
InChI Key: KTDPPFXZFUDIBF-UHFFFAOYSA-N
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Description

4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonyl chloride is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of a sulfonyl chloride group, a trifluoromethyl group, and a chloro-substituted phenoxy group. This compound is of significant interest in various fields of scientific research and industrial applications due to its versatile chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonyl chloride typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)phenol with chlorosulfonic acid, resulting in the formation of the sulfonyl chloride derivative . The reaction is usually carried out under controlled temperature conditions to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfones: Formed by the reaction with thiols or alcohols.

Scientific Research Applications

4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions . The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity patterns and applications. The presence of both the chloro and trifluoromethyl groups on the phenoxy ring enhances its chemical versatility compared to similar compounds.

Properties

CAS No.

61721-47-9

Molecular Formula

C13H7Cl2F3O3S

Molecular Weight

371.2 g/mol

IUPAC Name

4-[2-chloro-4-(trifluoromethyl)phenoxy]benzenesulfonyl chloride

InChI

InChI=1S/C13H7Cl2F3O3S/c14-11-7-8(13(16,17)18)1-6-12(11)21-9-2-4-10(5-3-9)22(15,19)20/h1-7H

InChI Key

KTDPPFXZFUDIBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)Cl)S(=O)(=O)Cl

Origin of Product

United States

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